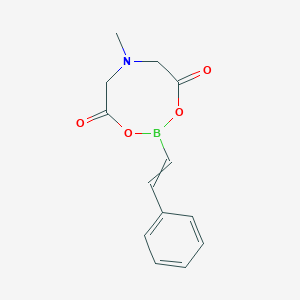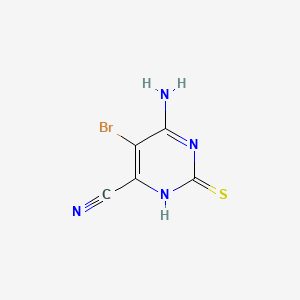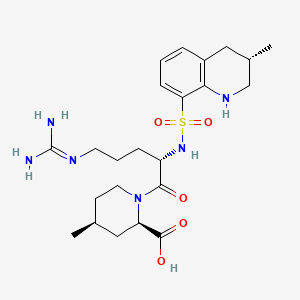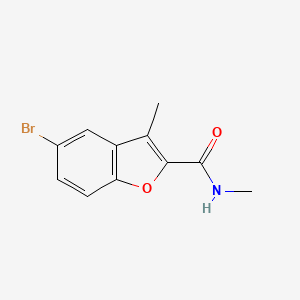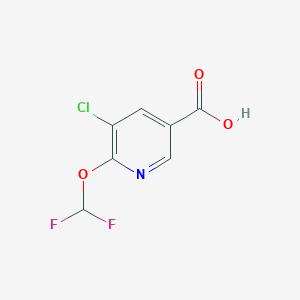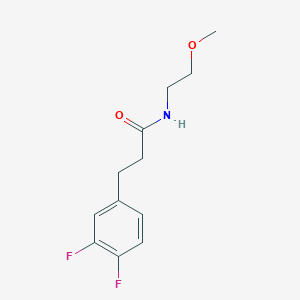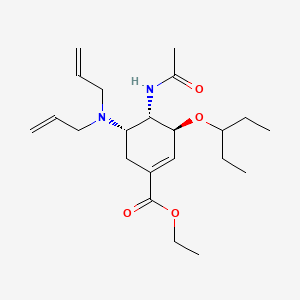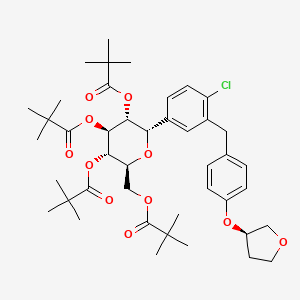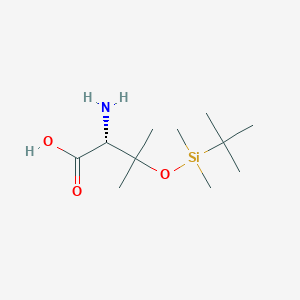
(R)-2-Amino-3-((tert-butyldimethylsilyl)oxy)-3-methylbutanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-2-Amino-3-((tert-butyldimethylsilyl)oxy)-3-methylbutanoic acid is a compound that features a tert-butyldimethylsilyl (TBDMS) protecting group attached to an amino acid backbone. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Amino-3-((tert-butyldimethylsilyl)oxy)-3-methylbutanoic acid typically involves the protection of the hydroxyl group of the amino acid using tert-butyldimethylsilyl chloride (TBDMS-Cl). The reaction is carried out in the presence of a base such as imidazole or pyridine in a solvent like dimethylformamide (DMF) or acetonitrile. The reaction proceeds smoothly at room temperature, yielding the desired silyl ether .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. The reaction conditions are optimized to ensure high purity and minimal by-products.
化学反応の分析
Types of Reactions
®-2-Amino-3-((tert-butyldimethylsilyl)oxy)-3-methylbutanoic acid undergoes various chemical reactions, including:
Oxidation: The silyl ether group can be oxidized under specific conditions.
Reduction: The amino group can be reduced to form different derivatives.
Substitution: The silyl ether can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or osmium tetroxide (OsO₄) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are common.
Substitution: The silyl ether can be removed using tetra-n-butylammonium fluoride (TBAF) in tetrahydrofuran (THF) at room temperature.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
科学的研究の応用
Chemistry
In chemistry, ®-2-Amino-3-((tert-butyldimethylsilyl)oxy)-3-methylbutanoic acid is used as a building block in the synthesis of more complex molecules. Its silyl ether group provides stability and protection during multi-step synthetic processes.
Biology
In biological research, this compound can be used to study enzyme interactions and protein modifications. The silyl ether group can be selectively removed to reveal reactive hydroxyl groups, facilitating the study of biochemical pathways.
Medicine
In medicinal chemistry, ®-2-Amino-3-((tert-butyldimethylsilyl)oxy)-3-methylbutanoic acid is explored for its potential therapeutic applications. Its derivatives may exhibit biological activity and can be used in drug development.
Industry
In the industrial sector, this compound is used in the production of pharmaceuticals and fine chemicals. Its stability and reactivity make it a valuable intermediate in various manufacturing processes.
作用機序
The mechanism of action of ®-2-Amino-3-((tert-butyldimethylsilyl)oxy)-3-methylbutanoic acid involves the selective protection and deprotection of functional groups. The silyl ether group provides steric hindrance, protecting the hydroxyl group from unwanted reactions. Upon removal of the silyl group, the hydroxyl group becomes available for further chemical transformations .
類似化合物との比較
Similar Compounds
tert-Butyldiphenylsilyl (TBDPS) ethers: These compounds have similar protecting group properties but offer increased stability towards acidic conditions.
Trimethylsilyl (TMS) ethers: These are less sterically hindered and more susceptible to hydrolysis.
Triisopropylsilyl (TIPS) ethers: These provide greater steric bulk and stability compared to TBDMS.
Uniqueness
®-2-Amino-3-((tert-butyldimethylsilyl)oxy)-3-methylbutanoic acid is unique due to its combination of an amino acid backbone with a TBDMS protecting group. This combination provides both stability and reactivity, making it a versatile compound in synthetic and medicinal chemistry.
特性
分子式 |
C11H25NO3Si |
|---|---|
分子量 |
247.41 g/mol |
IUPAC名 |
(2R)-2-amino-3-[tert-butyl(dimethyl)silyl]oxy-3-methylbutanoic acid |
InChI |
InChI=1S/C11H25NO3Si/c1-10(2,3)16(6,7)15-11(4,5)8(12)9(13)14/h8H,12H2,1-7H3,(H,13,14)/t8-/m0/s1 |
InChIキー |
ZKXQHPYKKGBUEK-QMMMGPOBSA-N |
異性体SMILES |
CC(C)(C)[Si](C)(C)OC(C)(C)[C@H](C(=O)O)N |
正規SMILES |
CC(C)(C)[Si](C)(C)OC(C)(C)C(C(=O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


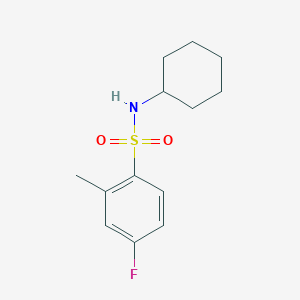
![(S)-tert-Butyl (5-((tert-butoxycarbonyl)amino)-1-(6,7-dihydro-5H-benzo[6,7]cyclohepta[1,2-c]pyridazin-3-yl)-1H-1,2,4-triazol-3-yl)(7-(pyrrolidin-1-yl)-6,7,8,9-tetrahydro-5H-benzo[7]annulen-2-yl)carbamate](/img/structure/B14892493.png)
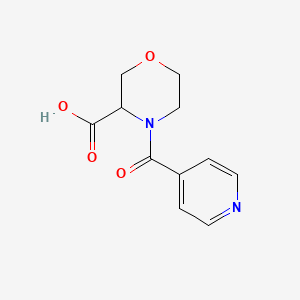
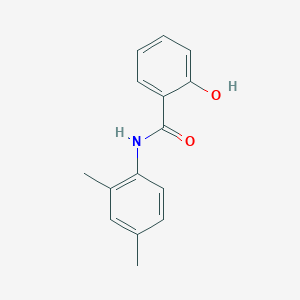
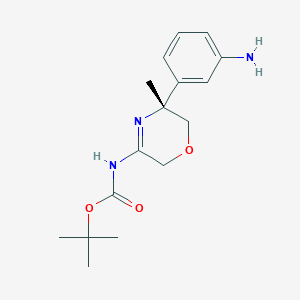
![5-Bromo-1-(2-chlorobenzyl)-1h-pyrazolo[3,4-b]pyridine](/img/structure/B14892521.png)
